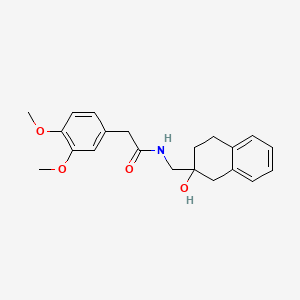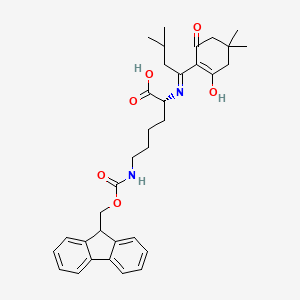
ivDde-D-Lys(Fmoc)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“ivDde-D-Lys(Fmoc)” is a building block used in the synthesis of branched, cyclic, and modified peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) . It is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde .
Synthesis Analysis
The Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .Molecular Structure Analysis
The molecular structure of “ivDde-D-Lys(Fmoc)” is represented by the Hill Formula C₃₄H₄₂N₂O₆ . It has a molecular weight of 574.71 g/mol .Chemical Reactions Analysis
The side-chain ivDde group is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains . When removing ivDde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .Physical And Chemical Properties Analysis
“ivDde-D-Lys(Fmoc)” appears as a white to slightly yellow powder . It is soluble in DMF .Mécanisme D'action
IvDde-D-Lys(Fmoc) is a modified lysine derivative that can be incorporated into peptides and proteins. The ivDde group protects the N-terminal amino group of lysine from reacting with other amino acids during the synthesis process. The Fmoc group is used to protect the amino group of lysine from reacting with other reagents during the synthesis process. The modified lysine derivative can form covalent bonds with other amino acids in the peptide chain, which leads to the formation of a peptide or protein.
Biochemical and Physiological Effects:
IvDde-D-Lys(Fmoc) is a modified amino acid that has no known biochemical or physiological effects. This modified amino acid is used in the synthesis of peptides and proteins, and its effects are determined by the properties of the peptide or protein it is incorporated into.
Avantages Et Limitations Des Expériences En Laboratoire
IvDde-D-Lys(Fmoc) has several advantages and limitations for lab experiments. One of the advantages of this modified amino acid is that it is easy to synthesize using a solid-phase peptide synthesis method. IvDde-D-Lys(Fmoc) is also stable and can be stored for long periods without degradation. One of the limitations of this modified amino acid is that it is relatively expensive compared to other amino acids used in peptide synthesis.
Orientations Futures
There are several future directions for the use of IvDde-D-Lys(Fmoc) in peptide synthesis. One of the future directions is the synthesis of new peptides and proteins with unique properties. IvDde-D-Lys(Fmoc) can be used to synthesize cyclic peptides, which have unique properties and are used in drug discovery. Another future direction is the development of new methods for the synthesis of IvDde-D-Lys(Fmoc) that are more efficient and cost-effective. Finally, IvDde-D-Lys(Fmoc) can be used in the synthesis of peptides and proteins for therapeutic applications, such as the treatment of cancer and other diseases.
Méthodes De Synthèse
IvDde-D-Lys(Fmoc) is synthesized using a solid-phase peptide synthesis method. The synthesis process involves the use of a resin-bound amino acid, which is coupled with a Fmoc-protected lysine derivative. The N-terminal amino group of the lysine derivative is protected with an ivDde group to prevent its reaction with other amino acids during the synthesis process. The Fmoc group is then removed using a base such as piperidine, and the ivDde group is removed using hydrazine. This process yields IvDde-D-Lys(Fmoc).
Applications De Recherche Scientifique
IvDde-D-Lys(Fmoc) is widely used in the field of peptide synthesis for the preparation of peptides and proteins. This modified amino acid is used as a building block in the synthesis of various peptides and proteins, including antimicrobial peptides, enzyme inhibitors, and peptide hormones. IvDde-D-Lys(Fmoc) is also used in the synthesis of cyclic peptides, which have unique properties and are used in drug discovery.
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUYNKHCHODACY-HHHXNRCGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

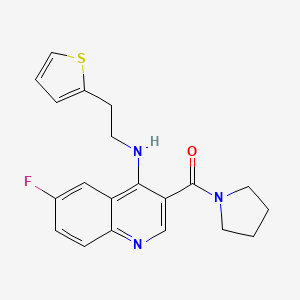
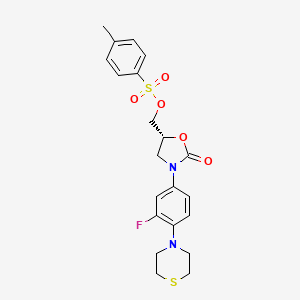
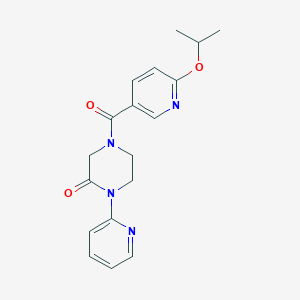
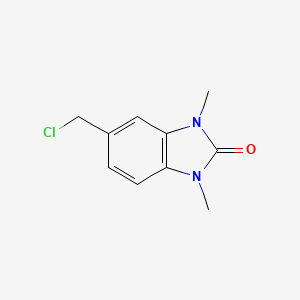
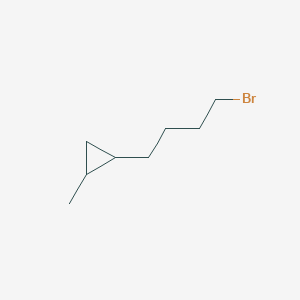
![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)

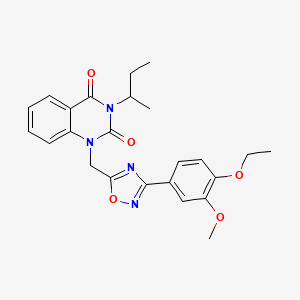
![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide](/img/structure/B2597845.png)
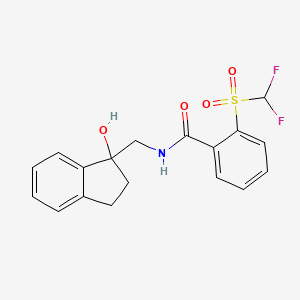
![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)

